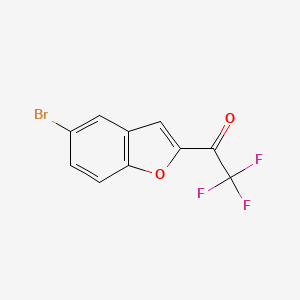

1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone

Description

Properties

IUPAC Name |

1-(5-bromo-1-benzofuran-2-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrF3O2/c11-6-1-2-7-5(3-6)4-8(16-7)9(15)10(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDJQWJKUUOPBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(O2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoromethylation Using Trimethyl(trifluoromethyl)silane (TMS–CF3)

- The reaction involves the addition of TMS–CF3 to an aromatic aldehyde or amide precursor under an inert atmosphere.

- Typically, the aromatic precursor (e.g., 2-bromobenzaldehyde or its analogs) is dissolved in tetrahydrofuran (THF) and cooled to 0°C.

- TMS–CF3 is added, followed by catalytic amounts of tetrabutylammonium fluoride (TBAF) to initiate the trifluoromethylation.

- The reaction mixture is stirred at room temperature for several hours (up to 8 hours).

- Hydrolysis of the intermediate silyl ether is achieved by adding water and additional TBAF.

- The product, a trifluoromethyl ketone, is isolated by extraction and purified by vacuum distillation or chromatography.

Trifluoroacetylation via N-Methoxy-N-methylbenzamides

- A related approach uses N-methoxy-N-methylbenzamide derivatives bearing the bromobenzofuran moiety.

- Cesium fluoride (CsF) is employed as a base in toluene solvent.

- TMS–CF3 is added dropwise at 0°C, and the mixture is stirred overnight at room temperature.

- The reaction is exothermic and produces the trifluoromethyl ketone after workup.

- Purification is accomplished by vacuum distillation, yielding the pure trifluoroacetyl compound with yields ranging from 54% to 68%.

Reaction Conditions and Yields

Purification Techniques

- Vacuum distillation under reduced pressure (0.1 to 1 mmHg) is the preferred method to purify the trifluoromethyl ketone products, yielding clear, colorless oils or solids with high purity.

- Silica gel chromatography using hexane/ethyl acetate mixtures can be employed for intermediate purification steps, especially for trifluoroethanol intermediates.

Summary of Key Research Findings

- The preparation of this compound relies on the availability of brominated aromatic precursors and efficient trifluoromethylation methods.

- Use of TMS–CF3 and fluoride catalysts (TBAF or CsF) under mild, controlled temperatures allows for high selectivity and moderate to good yields.

- The process benefits from mild reaction conditions avoiding harsh temperatures or reagents, improving scalability and economic viability.

- Purification by vacuum distillation ensures high purity suitable for further synthetic applications.

Chemical Reactions Analysis

1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Substitution: The bromine atom in the benzofuran ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone has shown promise in drug development due to its potential as an intermediate in the synthesis of biologically active compounds. Its unique structure allows for modifications that can lead to the discovery of new therapeutic agents.

Case Studies:

- Anticancer Activity : Research has indicated that derivatives of bromobenzofuran compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that trifluoromethylated compounds can enhance the potency of anticancer agents by improving their metabolic stability and bioavailability.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its electrophilic nature makes it suitable for various reactions, including nucleophilic substitutions and coupling reactions.

Synthetic Applications:

- Synthesis of Fluorinated Compounds : The trifluoromethyl group is particularly valuable in synthesizing fluorinated pharmaceuticals and agrochemicals. The presence of the bromine atom allows for further functionalization through cross-coupling reactions.

Materials Science

Due to its unique electronic properties, this compound can be used in the development of advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Material Properties:

- Photophysical Properties : Studies have demonstrated that compounds with bromobenzofuran structures exhibit interesting photophysical properties, making them suitable candidates for optoelectronic applications.

Agrochemicals

The compound's reactivity also extends to applications in agrochemicals, where it can be utilized as an active ingredient or intermediate in the synthesis of pesticides and herbicides.

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug development; potential anticancer activity | Derivatives showing cytotoxic effects |

| Organic Synthesis | Building block for fluorinated compounds | Nucleophilic substitutions and coupling reactions |

| Materials Science | Development of OLEDs and OPVs | Enhanced photophysical properties |

| Agrochemicals | Active ingredient or intermediate for pesticides | Synthesis of novel agrochemical agents |

Mechanism of Action

The mechanism of action of 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone involves its interaction with molecular targets in biological systems:

Comparison with Similar Compounds

Structural Features :

- Benzofuran Core : The fused benzene-furan ring system provides rigidity and planar geometry, facilitating π-π interactions with biological targets.

- 5-Bromo Substituent : Enhances electrophilic reactivity and influences intermolecular interactions (e.g., halogen bonding) .

- Trifluoroacetyl Group : The electron-deficient trifluoromethyl group improves bioavailability and resistance to enzymatic degradation .

Comparison with Structurally Similar Compounds

1-(5-Bromo-2-furyl)ethanone

1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone

1-(4-Bromophenyl)-2,2,2-Trifluoroethanone

- Structure : Substitutes benzofuran with a bromophenyl ring.

- Synthetic Utility: Used in Suzuki-Miyaura cross-coupling to prepare diaryl trifluoroethanones (e.g., Odanacatib precursors) .

- Reactivity : The para-bromo position facilitates regioselective coupling, whereas the benzofuran’s bromine may sterically hinder similar reactions .

1-(5-Bromo-1H-indol-3-yl)-2,2,2-Trifluoroethanone

- Structure : Replaces benzofuran with an indole ring.

- Applications : Demonstrates antitumor activity via intercalation with DNA, a mechanism less common in benzofuran derivatives .

- Electronic Effects : The indole’s NH group introduces hydrogen-bonding capacity absent in the target compound .

Key Research Findings

- Synthetic Pathways : Bromobenzofuran derivatives are typically synthesized via bromination of benzofuran precursors followed by acylation . In contrast, trifluoroacetylated analogs often require halogen-exchange reactions or direct fluorination .

- Biological Performance: The trifluoromethyl group in the target compound enhances blood-brain barrier penetration compared to non-fluorinated analogs (e.g., 1-(5-bromobenzofuran-2-yl)ethanone) .

- Crystal Packing: The target compound forms centrosymmetric dimers via O–H···N hydrogen bonds, a feature shared with 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone but absent in simpler bromophenyl analogs .

Biological Activity

1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone, designated by the CAS number 1391766-43-0, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is represented as follows:

This structure features a bromobenzofuran moiety and a trifluoroethanone functional group, which are crucial for its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL depending on the strain tested.

2. Anticancer Activity

Recent investigations have highlighted the potential anticancer effects of this compound. In vitro assays revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to inhibit cell proliferation with IC50 values of approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells.

3. Anti-inflammatory Effects

The compound also exhibited anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential therapeutic application in inflammatory diseases.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that the compound may interact with specific cellular pathways:

- Inhibition of NF-kB Pathway : By inhibiting the NF-kB signaling pathway, the compound may reduce inflammation and tumor growth.

- Induction of Caspase Activation : The induction of caspase cascades is likely responsible for its pro-apoptotic effects in cancer cells.

Case Studies

Several case studies have provided insights into the therapeutic potential of this compound:

Case Study 1: Antimicrobial Efficacy

In a study conducted on various bacterial strains, researchers observed that treatment with this compound resulted in a significant reduction in bacterial load in infected mice models compared to control groups.

Case Study 2: Cancer Cell Line Studies

A comparative analysis of different derivatives of bromobenzofuran compounds indicated that modifications to the trifluoroethanone group could enhance anticancer activity. This study highlights the importance of structural optimization in developing potent anticancer agents.

Summary Table

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone?

The synthesis typically involves functionalization of the benzofuran core followed by introduction of the trifluoroacetyl group. A standard approach includes:

- Friedel-Crafts acylation of 5-bromobenzofuran with trifluoroacetic anhydride under acidic conditions.

- Halogenation at the 5-position of benzofuran prior to acylation, as bromine substitution enhances electronic effects critical for downstream reactivity .

Characterization via NMR (¹H/¹³C/¹⁹F) and X-ray crystallography confirms regioselectivity and purity.

Basic: How is the biological activity of this compound evaluated in preliminary drug discovery studies?

Initial screening involves in vitro assays targeting enzymes or receptors implicated in diseases (e.g., acetylcholinesterase for neurodegenerative disorders). Key steps:

- Enzyme inhibition assays using spectrophotometric or fluorometric methods to determine IC₅₀ values.

- Cytotoxicity profiling against cell lines (e.g., MTT assay) to assess therapeutic index .

Structure-activity relationship (SAR) studies compare analogs to identify critical substituents, such as the bromine atom’s role in enhancing binding affinity .

Advanced: How can Suzuki-Miyaura cross-coupling reactions be optimized for derivatives of this compound?

Cross-coupling of the bromine moiety with boronic acids requires:

- Catalyst selection : Pd(PPh₃)₄ (5 mol%) in 1,4-dioxane/water (9:1 v/v) at 100°C achieves high yields .

- Substrate solubility : Lower concentrations (20 mM) with 10% 1,4-dioxane as cosolvent prevent precipitation .

Post-reaction, ¹H-NMR analysis detects hydrated byproducts (e.g., geminal diols), which may require anhydrous workup .

Advanced: What enzymatic strategies enable enantioselective reduction of the trifluoroacetyl group?

Alcohol dehydrogenases (ADHs) like Ras-ADH or evo-1.1.200 catalyze stereoselective reduction:

- evo-1.1.200 achieves >99% conversion to (S)-alcohols at 100 mM substrate concentration over 50 hours .

- Ras-ADH favors (R)-enantiomers with shorter reaction times (5–20 h) .

Optimization includes adjusting enzyme loading, cosolvents (e.g., toluene), and monitoring via chiral HPLC .

Advanced: How do computational methods elucidate the mechanism of acetylcholinesterase inhibition by this compound?

QM/MM and MD simulations reveal:

- The trifluoromethyl group acts as a transition-state analog , forming strong electrostatic interactions with the catalytic triad (Ser200, His440, Glu327) .

- Bromine at the 5-position enhances π-π stacking with Trp86, stabilizing the enzyme-inhibitor complex .

Kinetic studies (e.g., slow-binding inhibition constants) validate computational predictions .

Advanced: What analytical techniques are suitable for detecting this compound in complex matrices (e.g., biological samples)?

SERS (Surface-Enhanced Raman Spectroscopy) using probes like 4-mercaptobenzoic acid (MBA) enables sensitive detection:

- The trifluoroacetyl group’s stretching vibration at ~1,077 cm⁻¹ serves as a unique spectral fingerprint .

- pH-dependent signal modulation occurs via hydrogen bonding with MBA, allowing microenvironmental analysis in tumors .

Advanced: How can researchers resolve contradictions in reaction outcomes (e.g., failed multicomponent syntheses)?

Contradictions arise from steric/electronic effects of substituents. For example:

- Ortho-substituted analogs (e.g., 1-(2-bromophenyl)-trifluoroethanone) show slow kinetics due to hindered substrate-enzyme binding .

- Mitigation strategies include lowering substrate concentration (100 mM) or using bulkier cosolvents (toluene) to improve solubility .

Basic: What role does the trifluoromethyl group play in the compound’s physicochemical properties?

The electron-withdrawing trifluoromethyl group :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.